molecular formula C22H24BrN3O2 B3363838 1-([1,1'-Biphenyl]-4-yl)-2-(5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl)ethan-1-one hydrobromide CAS No. 1059303-69-3

1-([1,1'-Biphenyl]-4-yl)-2-(5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl)ethan-1-one hydrobromide

Cat. No.: B3363838
CAS No.: 1059303-69-3
M. Wt: 442.3 g/mol
InChI Key: ZCGDZNZJBGQZNU-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yl)-2-(5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl)ethan-1-one hydrobromide is a complex organic compound with a unique structure that combines biphenyl and pyrimidine moieties

Preparation Methods

The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-(5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl)ethan-1-one hydrobromide involves multiple steps. The synthetic route typically starts with the preparation of the biphenyl and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-([1,1’-Biphenyl]-4-yl)-2-(5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl)ethan-1-one hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)-2-(5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl)ethan-1-one hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-(5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-([1,1’-Biphenyl]-4-yl)-2-(5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl)ethan-1-one hydrobromide can be compared with other similar compounds, such as:

    1-(4-methoxyphenyl)ethan-1-one: This compound has a similar biphenyl structure but lacks the pyrimidine moiety.

    1-(4-hydroxyphenyl)ethan-1-one: Another similar compound with a hydroxyl group instead of the ethoxymethyl group.

The uniqueness of 1-([1,1’-Biphenyl]-4-yl)-2-(5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl)ethan-1-one hydrobromide lies in its combined biphenyl and pyrimidine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1-yl]-1-(4-phenylphenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2.BrH/c1-3-27-15-20-13-25(16(2)24-22(20)23)14-21(26)19-11-9-18(10-12-19)17-7-5-4-6-8-17;/h4-13,23H,3,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGDZNZJBGQZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN(C(=NC1=N)C)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-([1,1'-Biphenyl]-4-yl)-2-(5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl)ethan-1-one hydrobromide
Reactant of Route 2
1-([1,1'-Biphenyl]-4-yl)-2-(5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl)ethan-1-one hydrobromide
Reactant of Route 3
1-([1,1'-Biphenyl]-4-yl)-2-(5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl)ethan-1-one hydrobromide
Reactant of Route 4
Reactant of Route 4
1-([1,1'-Biphenyl]-4-yl)-2-(5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl)ethan-1-one hydrobromide
Reactant of Route 5
Reactant of Route 5
1-([1,1'-Biphenyl]-4-yl)-2-(5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl)ethan-1-one hydrobromide
Reactant of Route 6
1-([1,1'-Biphenyl]-4-yl)-2-(5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl)ethan-1-one hydrobromide

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